

An In-depth Technical Guide to Potential Sources of Ozagrel Impurity III

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Compound of Interest		
Compound Name:	Ozagrel impurity III	
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Abstract

This technical guide provides a comprehensive overview of the potential sources of **Ozagrel Impurity III**, a critical consideration in the manufacturing and quality control of the antiplatelet agent Ozagrel. This document outlines the primary synthesis routes of Ozagrel, details the chemical structures and formation pathways of potential impurities collectively referred to as "**Ozagrel Impurity III**," and provides detailed experimental protocols for their detection and analysis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and controlling impurities during the synthesis and formulation of Ozagrel.

Introduction

Ozagrel is a selective thromboxane A2 synthase inhibitor used for the improvement of cerebral vasospasm and associated cerebral ischemia.[1][2] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. "Ozagrel Impurity III" has been identified as a potential process-related or degradation impurity. However, the literature reveals ambiguity in the precise chemical structure associated with this name, with at least two distinct molecules being referred to as such. This guide will address the potential formation of both of these impurities.



Synthesis of Ozagrel

A common and cost-efficient synthetic route to Ozagrel hydrochloride begins with p-tolualdehyde. The synthesis proceeds through three main steps as outlined below.[3][4]

Diagram of Ozagrel Synthesis



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Caption: Synthetic pathway of Ozagrel Hydrochloride from p-tolualdehyde.

Potential Sources and Structures of Ozagrel Impurity III

The designation "**Ozagrel Impurity III**" has been associated with at least two distinct chemical structures. This section details both potential impurities and their likely formation pathways.

Impurity A: (E)-3-(p-Tolyl)acrylic Acid

CAS Number: 940-61-4[5]

Molecular Formula: C₁₀H₁₀O₂[5]

Molecular Weight: 162.19 g/mol [5]

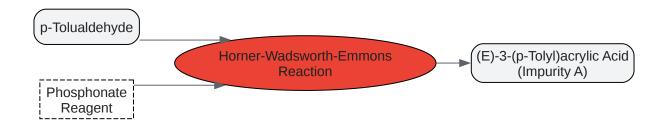
• Structure: An acrylic acid derivative of toluene.

Potential Formation Pathway:

This impurity is a plausible process-related impurity that could arise from an incomplete reaction or a side reaction during the synthesis of Ozagrel. Specifically, it could be formed if the starting material for the final condensation step is not the imidazole-substituted benzaldehyde but rather a precursor that has not yet been functionalized with the imidazole group. The



Horner-Wadsworth-Emmons (HWE) reaction is a common method for forming the α,β -unsaturated carbonyl moiety in Ozagrel. If p-tolualdehyde or a derivative where the methyl group has been modified but not yet substituted with imidazole is used in an HWE reaction with a phosphonate reagent, (E)-3-(p-Tolyl)acrylic acid could be formed as a byproduct or an intermediate that carries through to the final product.[6]



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Caption: Formation of (E)-3-(p-Tolyl)acrylic Acid via the HWE reaction.

Impurity B: Ethyl 3-(4-methylphenyl)propanoate

CAS Number: 209334-21-4

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

Structure: An ethyl ester of a saturated propanoic acid derivative of toluene.

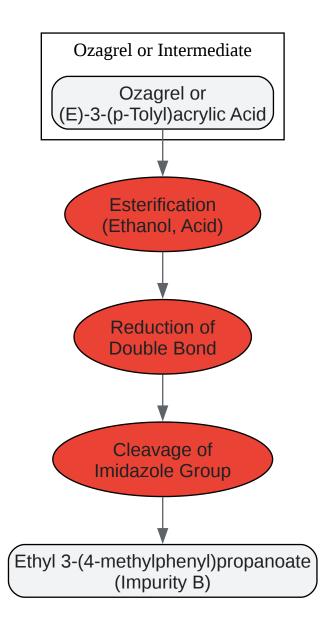
Potential Formation Pathways:

The formation of this impurity is more complex and could involve a combination of side reactions or degradation pathways.

• Esterification: The presence of an ethyl ester suggests a reaction with ethanol. If ethanol is used as a solvent during the synthesis or purification of Ozagrel or its intermediates, and acidic conditions are present, esterification of the carboxylic acid group of Ozagrel or a related intermediate could occur.[7][8]



- Reduction: The saturated propanoate structure indicates a reduction of the double bond in the propenoic acid side chain. This reduction could potentially occur under certain reaction conditions, for example, if a reducing agent is present or during catalytic hydrogenation steps that might be used for other purposes in the synthesis.[3]
- Cleavage of the Imidazole Group: The absence of the imidazole group suggests a cleavage of the benzyl-imidazole bond. This C-N bond can be cleaved under certain oxidative or reductive conditions.[9][10]



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Caption: Potential multi-step formation pathway for Impurity B.



Experimental Protocols Synthesis of Ozagrel Hydrochloride

This protocol is adapted from a known synthetic route.[3][4]

- Step 1: Bromination of p-Tolualdehyde. To a solution of p-tolualdehyde in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the succinimide and concentrate the filtrate to obtain 4-(bromomethyl)benzaldehyde.
- Step 2: Substitution with Imidazole. Dissolve 4-(bromomethyl)benzaldehyde in a suitable solvent (e.g., DMF) and add imidazole and a base (e.g., potassium carbonate). Stir the mixture at room temperature until the reaction is complete. Extract the product, 4-(1H-imidazol-1-ylmethyl)benzaldehyde, with an organic solvent and purify by column chromatography.
- Step 3: Condensation and Salt Formation. To a solution of 4-(1H-imidazol-1-ylmethyl)benzaldehyde in toluene, add malonic acid and pyridine. Heat the mixture at 95°C for 2 hours. After cooling, add hydrochloric acid to precipitate Ozagrel hydrochloride. Collect the solid by filtration and recrystallize from ethanol.

Analytical Method for Ozagrel and its Impurities (RP-HPLC)

The following is a representative RP-HPLC method for the analysis of Ozagrel and its degradation products, which can be adapted for the detection of Impurity III.[4]

- Chromatographic System:
 - Column: Brownlee ODS C18 (250 x 4.6 mm, 5 μm) or equivalent.
 - Mobile Phase: Methanol and 0.02 M KH₂PO₄ buffer (80:20, v/v), with the final pH adjusted to 4.0 using phosphoric acid.
 - Flow Rate: 1.0 mL/min.







Detection: UV at 272 nm.

Injection Volume: 20 μL.

- Standard and Sample Preparation:
 - Standard Solution: Prepare a stock solution of Ozagrel reference standard in the mobile phase and dilute to a suitable concentration (e.g., 10 μg/mL).
 - Sample Solution: Accurately weigh and dissolve the Ozagrel API or formulation in the mobile phase to achieve a similar concentration to the standard solution.
- Forced Degradation Studies: To investigate the formation of degradation products, Ozagrel
 can be subjected to stress conditions such as acid and base hydrolysis, oxidation, and
 thermal and photolytic stress.[11][12] The resulting solutions can then be analyzed by the
 developed HPLC method to identify and quantify any degradation products.

Data Presentation

The following table summarizes the key information for the potential structures of **Ozagrel Impurity III**. Quantitative data on the typical levels of these impurities should be determined experimentally for specific manufacturing processes.



Impurity Designation	Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Potential Source
Impurity A	(E)-3-(p- Tolyl)acrylic Acid	940-61-4	C10H10O2	162.19	Process- related (incomplete reaction or side reaction in HWE step)
Impurity B	Ethyl 3-(4- methylphenyl)propanoate	209334-21-4	C13H16O2	204.26	Process- related/Degra dation (esterification , reduction, and imidazole cleavage)

Conclusion

The term "Ozagrel Impurity III" can refer to at least two distinct chemical entities: (E)-3-(p-Tolyl)acrylic acid and Ethyl 3-(4-methylphenyl)propanoate. Understanding the potential formation pathways of these impurities is crucial for process optimization and quality control in the manufacturing of Ozagrel. The synthesis of Ozagrel, particularly the Horner-Wadsworth-Emmons reaction for the formation of the propenoic acid side chain, presents opportunities for the formation of process-related impurities. Additionally, degradation pathways involving esterification, reduction, and cleavage of the imidazole moiety can lead to other impurities. The implementation of a robust, stability-indicating analytical method, such as the RP-HPLC method described, is essential for the detection and quantification of these and other potential impurities, ensuring the quality, safety, and efficacy of the final Ozagrel drug product. Further investigation through forced degradation studies is recommended to fully elucidate the degradation profile of Ozagrel and to confirm the identity of any observed impurities.



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